![molecular formula C9H16BrN3 B1328245 N-[2-(4-溴-3,5-二甲基-1H-吡唑-1-基)乙基]-N,N-二甲胺 CAS No. 1170132-58-7](/img/structure/B1328245.png)

N-[2-(4-溴-3,5-二甲基-1H-吡唑-1-基)乙基]-N,N-二甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

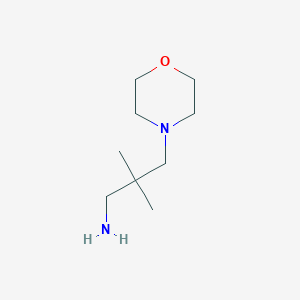

“N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C13H24BrN3O. It has an average mass of 318.253 Da and a monoisotopic mass of 317.110260 Da .

Synthesis Analysis

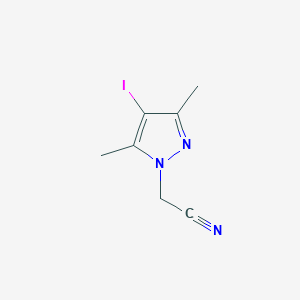

The synthesis of compounds similar to “N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” has been reported in the literature . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Physical And Chemical Properties Analysis

“N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine” has a density of 1.3±0.1 g/cm3, a boiling point of 392.8±42.0 °C at 760 mmHg, and a flash point of 191.3±27.9 °C. It has 4 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .科学研究应用

Antimicrobial Potential

Pyrazole derivatives have been recognized for their antimicrobial properties. The presence of a 4-bromo-3,5-dimethyl-1H-pyrazol moiety can contribute to the compound’s potential as an antimicrobial agent. Compounds with similar structures have shown good antimicrobial potential, suggesting that our compound of interest could be synthesized and evaluated for its efficacy against various microbial strains .

Antitubercular Activity

The structural analogs of the compound have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis . Given the similarity in structure, N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine could be a candidate for further study in the context of tuberculosis treatment .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. The compound could be synthesized and its efficacy against diseases like leishmaniasis and malaria could be evaluated. Molecular docking studies could also be conducted to justify its potential activity based on its interaction with biological targets .

Synthesis of Imidazole Derivatives

Imidazole and its derivatives are important in pharmaceutical chemistry due to their broad range of biological activities. The bromo and dimethyl groups on the pyrazole ring of the compound could be utilized in the synthesis of new imidazole derivatives, which could lead to the development of new drugs .

Preparation of Hexacoordinate Complexes

The compound could be used as a starting material in the synthesis of solid hexacoordinate complexes. This application is particularly relevant in the field of coordination chemistry, where the compound’s reactivity with metal centers could be explored to create new materials with potential industrial and research applications .

Drug Development Synthon

Due to its structural complexity and reactivity, the compound could serve as a synthon in drug development. Its incorporation into larger molecules could lead to the creation of novel compounds with therapeutic potential, especially in the realm of heterocyclic compound-based drugs .

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that the pyrazole ring, a key structural feature of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

The presence of the pyrazole ring and the bromine atom in the structure could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its excretion .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVMCOCERDLAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649269 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine | |

CAS RN |

1170132-58-7 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)